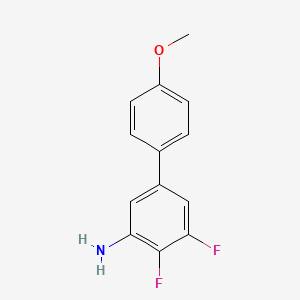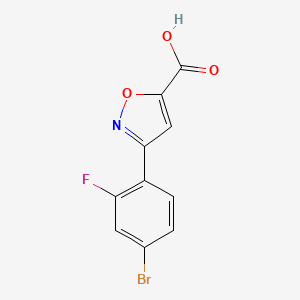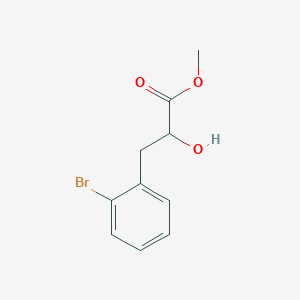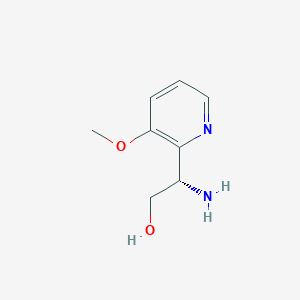
(S)-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methoxy group at the 3-position and an aminoethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methoxypyridine.
Formation of the Aminoethanol Side Chain: The aminoethanol side chain is introduced through a nucleophilic substitution reaction, where an appropriate amino alcohol reacts with the 3-methoxypyridine derivative under controlled conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol side chain, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the pyridine ring or the aminoethanol side chain, potentially leading to the formation of reduced derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives with carbonyl functionalities.
Reduction Products: Reduced derivatives with modified pyridine rings or side chains.
Substitution Products: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(S)-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The interaction with molecular targets can influence various biochemical pathways, leading to therapeutic effects. For example, it may modulate neurotransmitter release or inhibit specific enzymes involved in disease processes.
Comparison with Similar Compounds
®-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol: The enantiomer of the compound with potentially different biological activities.
2-Amino-2-(3-hydroxypyridin-2-yl)ethan-1-ol: A similar compound with a hydroxyl group instead of a methoxy group.
2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol: A derivative with a methyl group on the pyridine ring.
Uniqueness: (S)-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of the methoxy group, which can influence its interaction with biological targets and its overall pharmacological profile.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-7-3-2-4-10-8(7)6(9)5-11/h2-4,6,11H,5,9H2,1H3/t6-/m1/s1 |
InChI Key |
TXCFHAFDOLIZCD-ZCFIWIBFSA-N |
Isomeric SMILES |
COC1=C(N=CC=C1)[C@@H](CO)N |
Canonical SMILES |
COC1=C(N=CC=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B13572680.png)



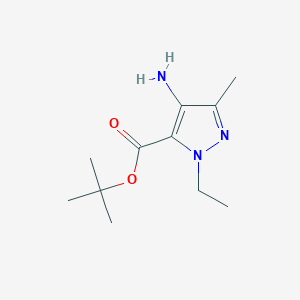

![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)
![Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13572711.png)
